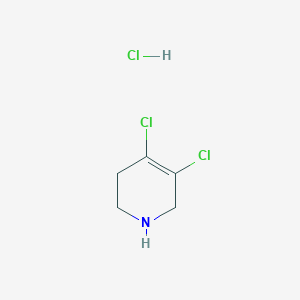

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride

Description

Properties

IUPAC Name |

4,5-dichloro-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h8H,1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGAXBBYWVOGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2225141-85-3 | |

| Record name | 4,5-dichloro-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride typically involves the chlorination of 1,2,3,6-tetrahydropyridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 5 positions. Industrial production methods may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to obtain the hydrochloride salt .

Chemical Reactions Analysis

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert it back to the parent tetrahydropyridine.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized tetrahydropyridine compounds .

Scientific Research Applications

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Physicochemical Properties

- Stability: Chlorination may improve thermal stability over non-halogenated analogs like 1,2,3,6-THP HCl .

Biological Activity

4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : CHClN

- Molecular Weight : 155.03 g/mol

- Appearance : White to light yellow crystalline powder

- Solubility : Soluble in organic solvents; insoluble in water

Biological Activity

The biological activity of 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride has been studied in various contexts:

1. Neurotoxicity and Parkinson's Disease Models

Research indicates that tetrahydropyridine derivatives can serve as neurotoxins in animal models of Parkinson's disease. Specifically, the compound MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), closely related to 4,5-Dichloro-1,2,3,6-tetrahydropyridine hydrochloride, is known to induce symptoms similar to Parkinson's by damaging dopaminergic neurons in the substantia nigra . This property highlights the potential for studying neurodegenerative diseases and developing neuroprotective strategies.

2. Cholinesterase Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter regulation. In vitro studies have indicated that certain tetrahydropyridine derivatives exhibit significant inhibitory activity against these enzymes, which is crucial for treating Alzheimer's disease and other cognitive disorders .

| Compound | AChE IC (µM) | BChE IC (µM) |

|---|---|---|

| Example 1 | 44.66–78.34 | 50.36–88.36 |

| Example 2 | 0.20 | Not reported |

| Example 3 | 0.46 | Not reported |

3. Antioxidant Activity

Some studies have explored the antioxidant properties of tetrahydropyridine derivatives. These compounds may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders . The structure-activity relationship (SAR) of these compounds suggests that modifications can enhance their antioxidant potential.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of tetrahydropyridine compounds on neuronal cell lines exposed to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and improved cell viability compared to controls .

Case Study 2: Cholinesterase Inhibition in Alzheimer's Models

In a preclinical model of Alzheimer's disease, a derivative of tetrahydropyridine was administered to assess its effects on cognitive function and cholinergic activity. The compound demonstrated a dose-dependent improvement in memory tasks alongside a reduction in AChE activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.